N-(2,4-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
Description
N-(2,4-Dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[1,5-a]pyrimidine core fused with a sulfanyl acetamide moiety and a 2,4-dichlorophenyl substituent. The dichlorophenyl group enhances lipophilicity, which may influence bioavailability and target binding, while the sulfanyl bridge provides metabolic stability compared to ether or amine linkages.
Properties
Molecular Formula |
C14H11Cl2N5OS |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8-4-13(21-14(19-8)17-7-18-21)23-6-12(22)20-11-3-2-9(15)5-10(11)16/h2-5,7H,6H2,1H3,(H,20,22) |
InChI Key |
HMYNOPLMEITFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,4-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.
The compound can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-1H-1,2,4-triazol-3-amine under basic conditions. The reaction typically occurs in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) .
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2N4 |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
| InChI Key | PZFFZSHXBBVFNX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have suggested that the compound can inhibit the growth of various microbial strains by disrupting their cellular processes .
Anticancer Activity
Several studies have examined the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
- IC50 Values : The compound showed promising results with IC50 values significantly lower than those of standard treatments .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes critical for microbial and cancer cell survival by binding to their active sites.
- Disruption of Metabolic Pathways : By interfering with essential biochemical pathways, it leads to cell death or growth inhibition in target organisms.
Case Study 1: Antifungal Activity
In a controlled study evaluating antifungal properties against Candida species:
- Method : Disk diffusion method was employed.
- Results : The compound displayed significant inhibition zones compared to control groups.
Case Study 2: Anticancer Efficacy
A study focused on the cytotoxic effects against A431 (human epidermoid carcinoma) cells:
- Method : MTT assay was utilized to assess cell viability.
- Findings : The compound exhibited a notable reduction in cell viability with an IC50 value indicating strong anticancer activity .
5. Conclusion
This compound emerges as a promising candidate in pharmaceutical research due to its multifaceted biological activities. Its potential as an antimicrobial and anticancer agent warrants further exploration through clinical trials and detailed mechanistic studies to fully understand its therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs highlights critical differences in core scaffolds, substituents, and biological activities:
Table 1: Structural and Functional Comparison
Structural Analysis
- This may enhance interactions with enzymatic targets like acetolactate synthase (ALS) in herbicides.
Substituent Effects :
- The 2,4-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.8 estimated) compared to flumetsulam’s 2,6-difluorophenyl (logP ~2.1), favoring membrane permeability but risking higher bioaccumulation .
- Sulfanyl acetamide vs. sulfonamide : The sulfanyl group (-S-) in the target compound may confer resistance to oxidative metabolism compared to flumetsulam’s sulfonamide (-SO₂-), which is prone to enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
